molecular formula C18H15FN2O3S B11491642 ethyl 5-amino-6-cyano-7-(3-fluorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

ethyl 5-amino-6-cyano-7-(3-fluorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B11491642
M. Wt: 358.4 g/mol
InChI Key: ALBGBMKHAWPSJI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-cyano-7-(3-fluorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,2-b]pyran ring system, which is a fused ring structure containing both sulfur and oxygen atoms

Preparation Methods

The synthesis of ethyl 5-amino-6-cyano-7-(3-fluorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyran Ring: The initial step involves the construction of the thieno[3,2-b]pyran ring system. This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and ethyl acetoacetate.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the amino, cyano, and fluorophenyl groups. This can be accomplished through various substitution reactions using reagents like cyanogen bromide, aniline derivatives, and fluorobenzene.

    Final Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using reagents like ethanol and acid catalysts.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 5-amino-6-cyano-7-(3-fluorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like the amino or cyano groups are replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and pressures.

Scientific Research Applications

Ethyl 5-amino-6-cyano-7-(3-fluorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-6-cyano-7-(3-fluorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Ethyl 5-amino-6-cyano-7-(3-fluorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: This compound has a similar pyran ring system but differs in the presence of a pyrazole ring.

    4H-Pyran-3-carboxylic acid, 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-, ethyl ester: This compound has a similar pyran ring system but differs in the substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups and the thieno[3,2-b]pyran ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15FN2O3S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 5-amino-6-cyano-7-(3-fluorophenyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C18H15FN2O3S/c1-3-23-18(22)13-9(2)25-16-14(10-5-4-6-11(19)7-10)12(8-20)17(21)24-15(13)16/h4-7,14H,3,21H2,1-2H3

InChI Key

ALBGBMKHAWPSJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1OC(=C(C2C3=CC(=CC=C3)F)C#N)N)C

Origin of Product

United States

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